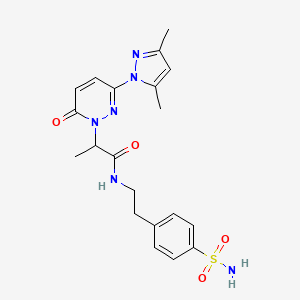
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be broken down into several functional groups:
- Pyrazole moiety : Contributes to various pharmacological activities.
- Pyridazine derivative : May enhance interactions with biological targets.
- Sulfamoyl group : Often associated with antibacterial properties.
Molecular Formula and Weight
- Molecular Formula : C₁₁H₁₄N₄O₃S
- Molecular Weight : 298.32 g/mol
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Cytotoxicity Testing
In vitro studies have tested the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. For example, a related compound demonstrated an IC50 value of 24.5 µM against mammary adenocarcinoma cells, comparable to cisplatin, a standard chemotherapy drug .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LM3 | TBD |
| Cisplatin | LM3 | 30.3 |
Antibacterial Activity
The sulfamoyl group in the compound suggests potential antibacterial properties. Sulfonamide derivatives are known for their efficacy against a broad spectrum of bacteria by inhibiting bacterial folate synthesis.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The pyrazole moiety may interfere with key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound could effectively reduce tumor growth.
- Antibacterial Mechanism : The sulfamoyl group likely disrupts bacterial folate synthesis, leading to growth inhibition.
Recent Studies on Pyrazole Derivatives
A review highlighted that pyrazole derivatives, including those similar to the compound , have been synthesized and evaluated for various biological activities. Notably, many exhibit potent anti-inflammatory, analgesic, and anticancer effects .
Structural Analysis
Crystallographic studies have provided insights into the molecular geometry and interaction capabilities of pyrazole compounds. The planar structure of the pyrazole ring facilitates π-π stacking interactions with other aromatic systems in biological targets .
Propriétés
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-13-12-14(2)25(23-13)18-8-9-19(27)26(24-18)15(3)20(28)22-11-10-16-4-6-17(7-5-16)31(21,29)30/h4-9,12,15H,10-11H2,1-3H3,(H,22,28)(H2,21,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCXDMSYAIDZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














